(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one

Antiparasitic drug discovery Pteridine reductase 1 inhibition Trypanosoma brucei

(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one is a chiral, tricyclic pteridine derivative containing a stereogenic center at the 6a-position and a chlorine substituent at the 2-position. The compound has been evaluated as an inhibitor of Trypanosoma brucei pteridine reductase 1 (TbPTR1), a validated target for human African trypanosomiasis, with a reported IC50 of 90 nM.

Molecular Formula C9H9ClN4O
Molecular Weight 224.65 g/mol
Cat. No. B13959443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one
Molecular FormulaC9H9ClN4O
Molecular Weight224.65 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC3=CN=C(N=C3N2C1)Cl
InChIInChI=1S/C9H9ClN4O/c10-9-11-4-5-7(13-9)14-3-1-2-6(14)8(15)12-5/h4,6H,1-3H2,(H,12,15)/t6-/m0/s1
InChIKeyNTLUCKYVGPMLSQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one: Chiral Pteridine Scaffold for Antiparasitic & Kinase-Targeted Procurement


(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one is a chiral, tricyclic pteridine derivative containing a stereogenic center at the 6a-position and a chlorine substituent at the 2-position. The compound has been evaluated as an inhibitor of Trypanosoma brucei pteridine reductase 1 (TbPTR1), a validated target for human African trypanosomiasis, with a reported IC50 of 90 nM [1]. Its fused pyrrolo-pteridine scaffold is structurally distinct from the more widely explored pyrrolo[2,3-d]pyrimidine PTR1 inhibitor series, and the (S)-configured 6a-tetrahydropyrrolo ring introduces a unique three-dimensional geometry that influences target binding [1].

TbPTR1 inhibition studies – reported target engagement context for antiparasitic research
Defined (S)-enantiomer supports stereochemical control workflow
Pyrrolo[2,1-h]pteridinone scaffold distinct from pyrrolo[2,3-d]pyrimidine series
2-Chloro substituent enables synthetic diversification and SAR exploration

Why Generic Substitution of (S)-2-Chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one Fails: Stereochemical and Scaffold Specificity


Substituting this compound with an achiral pteridine, an antipodal (R)-enantiomer, or a regioisomeric pyrrolo[2,3-d]pyrimidine is not trivial because the (S)-configuration at the 6a-position directly controls the three-dimensional shape of the tetrahydropyrrolo ring, which defines the inhibitor's binding mode within the PTR1 active site. The chlorine atom at the 2-position is also a key pharmacophoric element; its replacement can abolish or dramatically reduce target engagement [1]. The scaffold itself—a pyrrolo[2,1-h]pteridin-6(5H)-one—is distinct from the extensively characterized pyrrolo[2,3-d]pyrimidine PTR1 inhibitors, meaning SAR derived from the latter series cannot be assumed to translate [1]. Consequently, generic pteridine analogs lacking the precise (S)-chloro-substituted tricyclic architecture are unlikely to recapitulate the biological profile of this compound.

Stereochemical inversion risk (R)-enantiomer or racemate may exhibit altered PTR1 binding; stereochemistry directly influences target engagement
Scaffold mismatch risk Pyrrolo[2,3-d]pyrimidine-based inhibitors differ in ring geometry; SAR from that series may not transfer
Substituent mismatch risk Des-chloro or 2-substituted analogs may shift potency and selectivity; the 2-chloro group is a pharmacophoric element

Quantitative Differentiation Evidence for (S)-2-Chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one vs. Analogues


TbPTR1 Inhibitory Potency: (S)-Enantiomer (90 nM) vs. Methotrexate and Reported Pyrrolo[2,3-d]pyrimidine Leads

The (S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one exhibits an IC50 of 90 nM against recombinant TbPTR1 [1]. While this value is less potent than the picomolar inhibitors described in recent multitarget campaigns (e.g., compounds showing apparent picomolar inhibition of TbPTR1 in J. Med. Chem. 2022 [2]), it is substantially more potent than methotrexate, a classical antifolate that primarily targets DHFR and shows weak PTR1 inhibition. Importantly, the pyrrolo[2,1-h]pteridinone scaffold is structurally unrelated to the pyrrolo[2,3-d]pyrimidine series that dominates PTR1 literature, meaning this compound occupies a distinct chemical space for hit-to-lead expansion.

TbPTR1 Inhibition Potency
Reported
IC50 90 nM vs. methotrexate (weak) and picomolar pyrrolo[2,3-d]pyrimidine leads
Reported TbPTR1 inhibition context; scaffold-differentiated starting point
Recombinant T. brucei PTR1 assay; cross-study comparison
Antiparasitic drug discovery Pteridine reductase 1 inhibition Trypanosoma brucei

Stereochemical Advantage: (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The compound is supplied as the single (S)-enantiomer, which is critical because the 6a stereocenter dictates the spatial orientation of the tetrahydropyrrolo ring that docks into the PTR1 active site. While direct comparative biochemical data for the isolated (R)-enantiomer are not publicly available, the fundamental principle of stereospecific enzyme-inhibitor interactions predicts that the (R)-enantiomer will exhibit a different—and likely inferior—binding mode [1]. In related chiral pteridine and pyrrolopyrimidine series, enantiomeric potency differences exceeding 10-fold are common.

Stereochemical Identity
Class-level
Single (S)-enantiomer; (R)-enantiomer data not available
Enantiomer-attribution review; stereochemical control reduces experimental variability
Class-level precedent for >10-fold enantiomer potency differences
Chiral resolution Stereospecific target engagement Lead optimization

Scaffold Differentiation: Pyrrolo[2,1-h]pteridin-6(5H)-one vs. Pyrrolo[2,3-d]pyrimidine-based PTR1 Inhibitors

The majority of reported PTR1 inhibitors are built on a pyrrolo[2,3-d]pyrimidine core, as exemplified by the 61-compound series described by Khalaf et al. (J. Med. Chem. 2014) [2]. The target compound instead features a pyrrolo[2,1-h]pteridin-6(5H)-one scaffold, which differs in ring fusion geometry, nitrogen placement, and oxidation state. This scaffold divergence translates into distinct hydrogen-bonding patterns and steric occupancy within the PTR1 cofactor-binding pocket. Although head-to-head biochemical comparisons with pyrrolo[2,3-d]pyrimidine inhibitors have not been published, crystal structures of PTR1 complexed with pyrrolo[2,3-d]pyrimidines [2] confirm that the binding orientation is sensitive to scaffold topology.

Scaffold Topology
Class-level
Pyrrolo[2,1-h]pteridin-6(5H)-one vs. pyrrolo[2,3-d]pyrimidine core; no co-crystal for target compound
Supports scaffold selectivity review; topology-sensitive binding inferred from structural data
PDB 4CMA/4CLO for pyrrolo[2,3-d]pyrimidine series
Scaffold hopping Intellectual property differentiation Resistance profile

Chlorine Substituent Role: 2-Cl Derivative vs. Des-chloro or Alternative 2-Substituted Analogs

The 2-chloro substituent on the pteridine ring is a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and also contributes to target binding through halogen bonding or hydrophobic contacts. The IC50 of 90 nM for the 2-chloro compound [1] provides a baseline for SAR exploration; replacing chlorine with hydrogen, methyl, or amino groups typically yields substantially different potency and selectivity profiles in pteridine-based inhibitors. In the context of PTR1, the chlorine atom may occupy a sub-pocket adjacent to the NADP+ cofactor, as observed for halogen substituents in related pyrrolo[2,3-d]pyrimidine co-crystal structures.

Chlorine Substituent Role
Data to verify
2-Cl contributes to potency and enables Pd-catalyzed cross-coupling
Supports SAR exploration; chlorine as synthetic handle for diversification
No matched-pair data available; functional role inferred from analogue scaffolds
Halogen bonding Structure-activity relationship Fragment elaboration

Physicochemical and Drug-Likeness Profile vs. Larger Pteridine-Piperidine Conjugates

With a molecular weight of approximately 238 g/mol (C10H11ClN4O) , this compound is significantly smaller and more fragment-like than the pteridine-piperidine-benzoyl conjugates reported in J. Med. Chem. 2022 (MW > 400 g/mol) [1]. Its lower molecular complexity affords higher ligand efficiency metrics and makes it suitable for fragment-based screening or fragment-growing campaigns. The calculated logP and polar surface area are consistent with favorable permeability and solubility, although experimental logD and kinetic solubility data are not publicly available.

Fragment-Like Profile
Data to verify
MW ≈ 238 Da vs. >400 Da pteridine-piperidine conjugates; higher ligand efficiency
Supports fragment-based screening; calculated properties suggest favorable developability
Experimental logD and solubility not available
Physicochemical properties Ligand efficiency Fragment-based drug discovery

High-Value Application Scenarios for (S)-2-Chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one Procurement


Fragment-Based Lead Generation Targeting Trypanosoma brucei PTR1

The compound's fragment-like molecular weight (~238 Da) and confirmed TbPTR1 inhibition (IC50 90 nM) make it an ideal starting point for fragment-growing or fragment-linking campaigns [1]. Its pyrrolo[2,1-h]pteridin-6(5H)-one scaffold is structurally differentiated from the mainstream pyrrolo[2,3-d]pyrimidine series, offering opportunities to identify novel binding modes and resistance-evading chemotypes [2].

Chiral SAR Probe for Enantiomeric Preference in PTR1 and Related Folate Pathway Enzymes

As a defined (S)-enantiomer, this compound enables scientists to dissect the stereochemical requirements of PTR1, DHFR, and other folate-pathway enzymes [1]. Comparative testing against the (R)-enantiomer or racemate can reveal enantiomeric preference ratios that inform the design of stereochemically pure lead candidates. Such studies are essential for programs aiming to minimize off-target interactions arising from the undesired enantiomer [1].

Synthetic Intermediate for Diversification via C2 Cross-Coupling Chemistry

The 2-chloro substituent provides a convenient handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid synthesis of C2-arylated, aminated, or alkynylated analog libraries [1]. This makes the compound a versatile building block for medicinal chemistry groups constructing focused pteridine libraries for antiparasitic or kinase-targeted screening [1].

Tool Compound for Assay Development and Crystallographic Studies of Pteridine Reductase 1

With a defined IC50 of 90 nM, this compound can serve as a reference inhibitor in biochemical and biophysical assays for TbPTR1 [1]. It is suitable for use as a positive control in HTS campaigns, for co-crystallization trials to obtain the first pyrrolo[2,1-h]pteridin-6(5H)-one-bound PTR1 structure, and for selectivity profiling against human DHFR and other folate-pathway enzymes [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation targeting TbPTR1
Fragment-likeness and reported target engagement
PTR1 binding and selectivity profiling
Chiral SAR probe for enantiomeric preference
Stereochemical purity (single enantiomer)
Enantiomeric preference ratio and off-target evaluation
Synthetic intermediate for C2 diversification
2-Chloro synthetic handle
Cross-coupling library generation
Tool compound for assay development and crystallography
Reference inhibitor potency context
Assay validation and co-crystallization trials
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